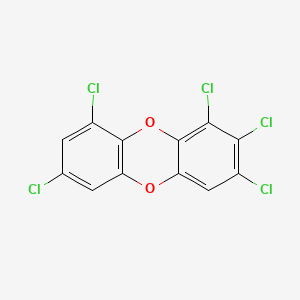
1,2,3,7,9-Pentachlorodibenzo-p-dioxin
Descripción general
Descripción
1,2,3,7,9-Pentachlorodibenzo-p-dioxin is a type of polychlorinated dibenzodioxin (PCDD), a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic . It is known to induce the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1, as well as the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes .
Synthesis Analysis
PCDDs, including 1,2,3,7,9-Pentachlorodibenzo-p-dioxin, are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . They are produced as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .Molecular Structure Analysis
The structure of 1,2,3,7,9-Pentachlorodibenzo-p-dioxin consists of two benzene rings joined by two oxygen bridges, making the compound an aromatic di ether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis
1,2,3,7,9-Pentachlorodibenzo-p-dioxin is known to induce the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1, as well as the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes . This suggests that it plays a role in the metabolism of xenobiotic chemicals.Physical And Chemical Properties Analysis
The molecular formula of 1,2,3,7,9-Pentachlorodibenzo-p-dioxin is C12H3Cl5O2, and it has a molecular weight of 356.416 g/mol .Aplicaciones Científicas De Investigación
Aryl Hydrocarbon Receptor Targeting
1,2,3,7,9-Pentachlorodibenzo-p-dioxin, among other structurally related compounds, has been studied for its effects on the aryl hydrocarbon receptor (AhR). Research shows that AhR can be targeted for the chemotherapy of estrogen receptor-negative breast cancer. Compounds like 1,2,3,7,9-Pentachlorodibenzo-p-dioxin have been found to induce CYP1A1 and inhibit proliferation in certain breast cancer cell lines, suggesting the potential of AhR as a therapeutic target (Zhang et al., 2009).
Reproductive and Developmental Effects
A study on the mixture of dioxins, furans, and polychlorinated biphenyls, which included 1,2,3,7,8-Pentachlorodibenzo-p-dioxin, demonstrated that this mixture significantly impacted the time to puberty in both male and female offspring, indicating reproductive and developmental effects (Hamm et al., 2003).
Toxic Equivalency Factors Reevaluation
The World Health Organization's reevaluation of toxic equivalency factors (TEFs) for dioxin-like compounds in 2005 considered 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. The study aimed to better estimate the toxic potency of such compounds, which is crucial for understanding their environmental and health impacts (van den Berg et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,7,9-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)11-7(2-4)18-8-3-5(14)9(16)10(17)12(8)19-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOYHTXYVWEPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074093 | |
| Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |
CAS RN |
71925-17-2 | |
| Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,9-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HS98CY7XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




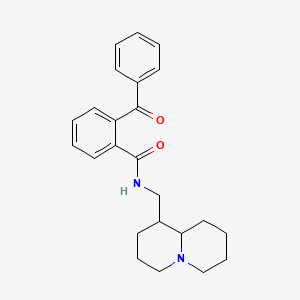
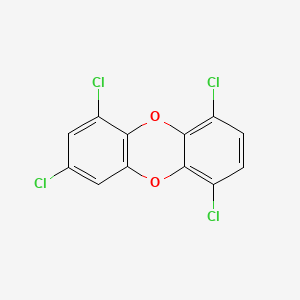
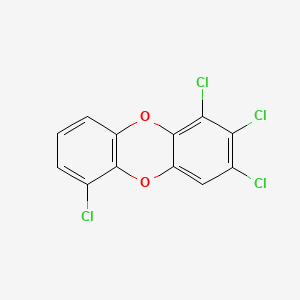
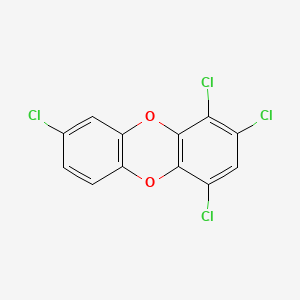
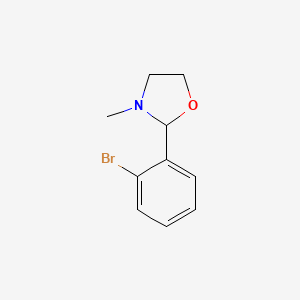
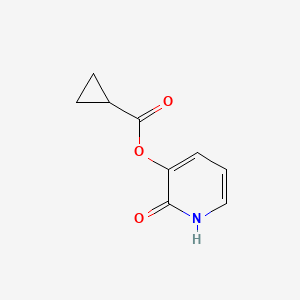
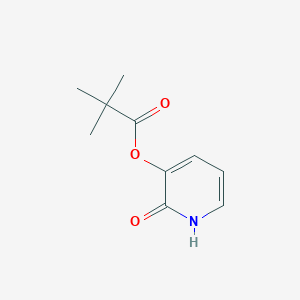
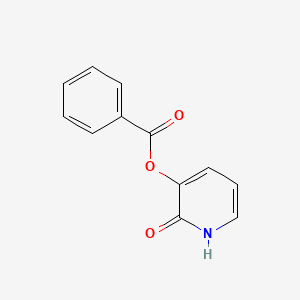
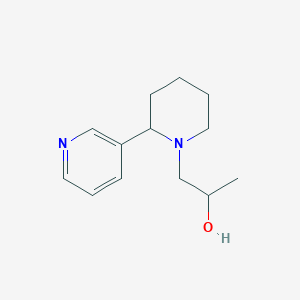

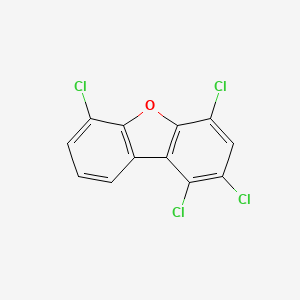

![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3066256.png)